2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex heterocyclic organic compound notable for its diverse structural characteristics and potential biological activities. The compound consists of a 1,2,4-triazole ring, a furan moiety, and a methoxy-substituted acetamide. Its molecular formula is C_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 366.45 g/mol. This compound has garnered attention as an active pharmaceutical ingredient due to its stability and potential therapeutic applications.
This compound falls under the category of triazole derivatives, which are known for their significant biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the furan and pyridine groups further enhances its pharmacological profile. Current research is focused on exploring its efficacy in various therapeutic contexts, particularly in oncology .
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. Key synthetic steps may include:
Each step must be optimized for yield and purity to ensure the desired product is obtained efficiently.
The molecular structure of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features several functional groups that contribute to its chemical reactivity:
The InChI key for this compound is InChI=1S/C19H20N4O2S/c1-13(22)20-18(21)17(24)16(23)14-9-15(10-25)11-12(14)19(20)26/h9-12H,1H3,(H,21,24).
The chemical reactivity of this compound is primarily influenced by the presence of the 1,2,4-triazole ring and the thioacetamide linker. Potential reactions include:
These reactions can be tailored by modifying substituents on the triazole and phenyl rings to enhance biological activity or modify pharmacological properties .
The physical properties of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide include:
Chemical properties that are relevant include:
These properties are essential for understanding how the compound behaves in biological systems and its potential applications .
Due to its unique structure and promising biological properties, 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has potential applications in:
Research continues to explore its full potential in these fields as scientists seek to elucidate its mechanisms of action and optimize its therapeutic use .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: